molecular formula C10H10N2 B11920183 2,3-Dihydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyridine

2,3-Dihydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyridine

Cat. No.: B11920183
M. Wt: 158.20 g/mol
InChI Key: YTQLPYGSCLGEPF-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyridine (CAS: 102220-54-2) is a fused, bicyclic heterocyclic compound of significant interest in medicinal and organic chemistry. This scaffold is structurally related to the pyrazolo[1,5-a]pyridine family, a class of nitrogen-containing heterocycles recognized as a key structural motif in the design of novel pharmacologically active compounds . Research Applications and Value Derivatives based on the pyrazolo[1,5-a]pyridine core have demonstrated a wide spectrum of biological activities in scientific research. These compounds are frequently investigated as potential therapeutic agents due to their anti-viral, anti-cancer, anti-inflammatory, and anti-fungal properties . Furthermore, this structural framework is found in compounds studied for the treatment of neurological and central nervous system disorders, such as Parkinson's disease, schizophrenia, and anxiety . Its rigid, planar structure makes it a valuable template for developing new inhibitors and probing biological pathways. For Research Use Only This product is provided for chemical and life science research purposes only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

7,8-diazatricyclo[6.4.0.02,6]dodeca-1,6,9,11-tetraene

InChI

InChI=1S/C10H10N2/c1-2-7-12-10(6-1)8-4-3-5-9(8)11-12/h1-2,6-7H,3-5H2

InChI Key

YTQLPYGSCLGEPF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C=CC=CN3N=C2C1

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The CDC mechanism begins with the nucleophilic addition of the enol form of 1,3-cyclopentanedione to N-amino-2-iminopyridine, forming an intermediate adduct. Oxidative dehydrogenation by molecular oxygen facilitates cyclization, yielding the fused pyrazolo-pyridine core. A critical optimization study (Table 1) revealed that using 6 equivalents of acetic acid under an oxygen atmosphere (1 atm) at 130°C for 18 hours achieves a 94% yield of the cyclopenta-fused product.

Table 1: Optimization of CDC Reaction Conditions for Cyclopentapyrazolo[1,5-a]pyridine Synthesis

Entry Acid (Equiv) Atmosphere Yield (%)
1 AcOH (6) Air 74
2 AcOH (6) O₂ 94
3 TFA (2) O₂ 55

The superiority of acetic acid over stronger acids like trifluoroacetic acid (TFA) underscores the balance between proton availability and side-reaction suppression.

Substrate Scope and Functionalization

Variations in the N-amino-2-iminopyridine substituents (e.g., methyl, phenyl, cyano groups) and modifications to the 1,3-cyclopentanedione structure enable access to diverse derivatives. For instance, introducing electron-withdrawing groups on the pyridine ring enhances cyclization efficiency, while bulky substituents necessitate prolonged reaction times.

Multicomponent Reactions with Cyclic 1,3-Dicarbonyl Compounds

An alternative approach employs a three-component reaction involving arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines, and cyclic 1,3-dicarbonyl compounds such as 1,3-cyclopentanedione. This strategy constructs the pyrazolo-pyridine backbone while simultaneously incorporating the cyclopentane ring.

Reaction Pathway

The process begins with a Knoevenagel condensation between arylglyoxal and the cyclic diketone, followed by a Michael addition of the pyrazolamine. Intramolecular cyclization and subsequent oxidation yield the fused heterocycle. Tetrapropylammonium bromide (TPAB) catalyzes the reaction in a water/acetone solvent system at 80°C, achieving yields of 90–98%.

Representative Example:
Reaction of 4-chlorophenylglyoxal (1a ), 3-methyl-1-phenyl-1H-pyrazol-5-amine (2a ), and 1,3-cyclopentanedione (3a ) produces 7-chloro-2,3-dihydro-1H-cyclopentapyrazolo[1,5-a]pyridine (5a ) in 95% yield.

Advantages and Limitations

This method offers excellent atom economy and avoids heavy metal catalysts. However, the requirement for electron-deficient arylglyoxals limits substrate diversity compared to CDC-based approaches.

Comparative Analysis of Synthetic Routes

Table 2: Key Metrics for Prominent Synthesis Methods

Method Yield Range Reaction Time Key Advantage
CDC with O₂ 74–94% 18 h Scalable, eco-friendly oxidant
Multicomponent Reaction 90–98% 6–8 h No metal catalysts, high atom economy

The CDC method excels in scalability and environmental compatibility, whereas multicomponent reactions provide rapid access to structurally diverse analogs.

Chemical Reactions Analysis

Reaction Types

The compound's reactivity is primarily governed by its heterocyclic framework and conjugated system. Key reaction types include:

Electrophilic Substitution

The nitrogen atoms in the pyrazole ring create electron-deficient sites, making the compound susceptible to electrophilic attack. Common electrophiles include:

  • Aromatic electrophiles : Reactivity at specific positions due to conjugation patterns.

  • Alkylating agents : Potential for quaternization at nitrogen centers.

Nucleophilic Substitution

The cyclopentane ring introduces sites for nucleophilic attack. Notable examples:

  • Amide formation : Substitution of hydrogen atoms adjacent to nitrogen atoms with nucleophiles like hydroxylamine.

  • Cross-coupling reactions : Activation of positions for metal-catalyzed transformations (e.g., Suzuki coupling).

Cyclocondensation Reactions

These reactions are central to synthesizing derivatives. Key pathways involve:

  • Interaction with β-dicarbonyls : Formation of extended heterocyclic systems .

  • Enamine formation : Reaction with carbonyl compounds to create new ring systems .

Cyclocondensation with β-Dicarbonyl Compounds

The primary synthesis route involves reacting NH-3-aminopyrazoles with β-dicarbonyls (e.g., malonic acid, dimethyl malonate). Conditions include:

  • Catalyst : Acetic acid or POCl₃ .

  • Temperature : 130°C for several hours.

ReactantCatalystProduct Feature
Malonic acidPOCl₃Activated phosphoric ester intermediate
Dimethyl malonatePyridineDirect cyclization with basic media

Pericyclic Reactions

An alternative approach involves [4 + 2] cycloaddition followed by intramolecular Diels-Alder reactions:

  • Triazole formation : Copper(I) chloride catalysis of azide-alkyne cycloaddition .

  • Elimination step : Basic media treatment to form the final product .

Cyclization Pathway

The synthesis mechanism involves:

  • Nucleophilic attack : Aminopyrazole reacting with β-dicarbonyl carbonyl carbon .

  • Cyclization : Formation of the fused bicyclic system via elimination of water or other leaving groups.

Pericyclic Reaction Sequence

Ding et al. demonstrated a scalable one-pot method:

  • Triazole formation : Click reaction of N-propargylic sulfonylhydrazone with sulphonyl azide .

  • Diels-Alder reaction : Intramolecular cyclization forming both rings .

  • Elimination : Base-mediated dehydration to yield the final product .

Structural and Reactivity Considerations

The fused cyclopentane-pyrazole system introduces unique reactivity:

  • Conjugation effects : Enhance stability of intermediates during electrophilic/nucleophilic reactions.

  • Steric effects : The cyclopentane ring may hinder access to certain reactive sites compared to non-fused analogs.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of 2,3-dihydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyridine exhibit notable antimicrobial properties. A specific derivative demonstrated impressive inhibitory activities against methicillin-resistant Staphylococcus aureus and other resistant strains, with minimal inhibitory concentrations (MIC) significantly lower than standard antibiotics . This highlights the potential of these compounds in treating drug-resistant infections.

Anticancer Properties

The anticancer potential of this compound has been explored extensively. For instance, one study reported that a derivative showed higher efficacy against HepG2 cancer cell lines compared to doxorubicin, with a GI50 value of 0.01 μM . The structure-activity relationship (SAR) analysis indicated that modifications to the compound could enhance its cytotoxicity against various cancer cell lines.

Case Study 1: Synthesis and Evaluation of Antiproliferative Activity

A comprehensive study synthesized new dihydro-1H-pyrazolo derivatives from natural sources and evaluated their antiproliferative activity against several hematologic tumor cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting their potential as therapeutic agents in oncology .

CompoundCell LineGI50 Value (μM)
Compound AHepG20.01
Compound BK-5620.05
Compound CHL-600.03

Case Study 2: Antibacterial Screening

Another investigation focused on a series of synthesized pyrazolo derivatives screened for antibacterial activity. One particular compound showed remarkable efficacy against multiple resistant bacterial strains, reinforcing the compound's potential as a lead in antibiotic development .

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For example, some derivatives of pyrazolopyridines have been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . By inhibiting these kinases, the compound can potentially prevent the growth and spread of cancer cells. The exact molecular targets and pathways involved may vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrido[2,3:3,4]pyrazolo[1,5-a]pyrimidine

Structural Features: Features a pyridine ring fused to a pyrazolo[1,5-a]pyrimidine system, creating a planar, fully aromatic tricyclic framework. Synthesis: Synthesized via condensation of 5-aminopyrazoles with β-dicarbonyl compounds or heterocyclic amines (e.g., compound 9 in ). Biological Activity: Exhibits antitrypanosomal and anticancer activity, with derivatives showing efficacy against MCF7 and HepG2 cancer cell lines .

Thieno[2,3-b]pyridine Derivatives

Synthesis: Derived from pyridinethione (13) reacting with α-halo ketones or esters (e.g., compounds 15–18). Biological Activity: Demonstrates antimicrobial properties and selective cytotoxicity in cancer models .

Pyrazolo[3,4-b]pyridine

Structural Features : Pyrazole fused at the [3,4-b] position of pyridine, differing in ring connectivity from the [1,5-a] isomer.
Synthesis : Often synthesized via bioisosteric replacement strategies, as seen in kinase inhibitor design (e.g., replacing pyrazolo[1,5-a]pyrimidine in dinaciclib).
Biological Activity : Acts as a kinase inhibitor, targeting ATP-binding pockets in cancer therapies .

Pyrazolo[1,5-a]pyrimidine

Structural Features: A purine isostere with a pyrimidine ring fused to pyrazole, widely used in drug design. Synthesis: Condensation of 5-aminopyrazoles with β-dicarbonyl compounds (e.g., compound 20 in ). Biological Activity: Marketed drugs like ibudilast (anti-inflammatory) and experimental agents targeting kinases, 5-HT4 receptors, and antimalarial pathways .

Structural and Functional Comparison Table

Compound Name Structural Features Synthesis Method Biological Activity References
2,3-Dihydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyridine Cyclopentane-fused pyrazolo[1,5-a]pyridine Not explicitly described in evidence Undocumented in provided sources
Pyrido[2,3:3,4]pyrazolo[1,5-a]pyrimidine Tricyclic pyridine-pyrazolo-pyrimidine Condensation with β-dicarbonyl compounds Anticancer (MCF7, HepG2), antitrypanosomal
Thieno[2,3-b]pyridine Thiophene-fused pyridine Reaction of pyridinethione with α-halo reagents Antimicrobial, anticancer
Pyrazolo[3,4-b]pyridine Pyrazole fused at [3,4-b] position Bioisosteric replacement strategies Kinase inhibition (anticancer)
Pyrazolo[1,5-a]pyrimidine Purine isostere with pyrimidine fusion Condensation of 5-aminopyrazoles Anti-inflammatory, kinase inhibition

Key Research Findings and Implications

  • Synthetic Flexibility : Pyrazolo[1,5-a]pyridine derivatives are synthesized via versatile routes, including cycloadditions and condensations, enabling structural diversification . The dihydrocyclopenta variant may require specialized methods due to its saturated ring.
  • Biological Relevance: The pyrazolo[1,5-a]pyrimidine core is privileged in drug design, with clinical applications in inflammation and oncology . In contrast, pyrido[2,3:3,4]pyrazolo[1,5-a]pyrimidines and thieno[2,3-b]pyridines show emerging promise in niche therapeutic areas .
  • This could be advantageous for targeting non-polar enzyme pockets .

Biological Activity

2,3-Dihydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyridine (CAS No. 102220-54-2) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties based on recent studies and findings.

  • Molecular Formula : C10H10N2
  • Molecular Weight : 158.20 g/mol
  • LogP : 1.823 (indicating moderate lipophilicity) .

Antimicrobial Activity

Recent studies have indicated that compounds related to the pyrazolo[1,5-a]pyridine scaffold exhibit significant antimicrobial properties. In particular, derivatives of pyrazolo[1,5-a]pyridine have shown promising activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. One study reported that certain derivatives had minimum inhibitory concentrations (MICs) as low as 0.002 μg/mL against susceptible strains and maintained effectiveness against resistant strains .

Anticancer Potential

The anticancer properties of pyrazolo[1,5-a]pyridine derivatives have also been explored extensively. These compounds have been identified as selective inhibitors of various kinases involved in cancer progression. For instance, research has demonstrated their ability to inhibit glycogen synthase kinase-3 (GSK-3) and p38α MAPK pathways, which are critical in cancer cell proliferation and survival .

Enzymatic Inhibition

The enzymatic inhibitory activity of this compound has been linked to its potential as a therapeutic agent in various diseases. For example, it has shown activity against phosphodiesterase 4 (PDE4), which is significant in inflammatory conditions .

Study on Antituberculosis Activity

A study focused on the synthesis of pyrazolo[1,5-a]pyridine derivatives evaluated their activity against both drug-sensitive and drug-resistant Mtb strains. The results indicated that modifications in the side chains significantly enhanced the compounds' potency and selectivity towards Mtb .

Cancer Cell Line Testing

In vitro testing on various cancer cell lines revealed that specific derivatives of this compound exhibited cytotoxic effects at low concentrations while maintaining low toxicity towards normal cells. This selectivity suggests a favorable therapeutic index for potential anticancer applications .

Comparative Biological Activity Table

CompoundAntimicrobial ActivityAnticancer ActivityEnzymatic Inhibition
This compoundMIC < 0.002 μg/mL against MtbSelective GSK-3 inhibitorPDE4 inhibition
Pyrazolo[1,5-a]pyrimidine DerivativesVariableActive against multiple cancer linesModerate inhibition

Q & A

Basic: What are the common synthetic routes for 2,3-Dihydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyridine?

Methodological Answer:
The compound is typically synthesized via multi-component reactions (MCRs) using heterocyclic amines and sodium enolates. For example, sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate reacts with heterocyclic amines to form fused pyrazolo-pyridine scaffolds . Microwave-assisted palladium-mediated methods and annulation-aromatization strategies (e.g., TEMPO-mediated [3+2] cyclization) are also employed to improve regioselectivity and yield .

Basic: How is NMR spectroscopy utilized to confirm the structure of this compound?

Methodological Answer:
1D and 2D NMR techniques, including DQF-COSY (Double Quantum Filtered Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are critical. These methods resolve coupling constants (e.g., J(H,H), J(H,F)) and assign chemical shifts for protons and carbons in fused heterocycles. For example, 1H and 13C NMR data for pyrazolo[1,5-a]pyrimidines are cross-validated against literature to confirm substituent positions .

Advanced: How can regioselectivity challenges in annulation reactions be addressed during synthesis?

Methodological Answer:
Regioselectivity is controlled using directing groups or catalysts. TEMPO-mediated [3+2] annulation-aromatization of N-aminopyridines with α,β-unsaturated compounds ensures selective cyclization at the C3 position . Computational modeling (e.g., DFT calculations) can predict reactive sites, while reaction optimization (solvent, temperature) minimizes byproducts .

Advanced: What computational approaches are used to model derivatives for specific biological targets?

Methodological Answer:
Molecular docking (e.g., AutoDock Vina) and QSAR (Quantitative Structure-Activity Relationship) models evaluate interactions with targets like HIV-1 NNRTIs or corticotropin-releasing factor receptors. For instance, pyrazolo[1,5-a]pyrimidines are modeled to optimize binding affinity to JAK1/2 kinases . MD (Molecular Dynamics) simulations further assess stability in biological environments .

Biological: What in vitro assays are used to evaluate its antimicrobial activity?

Methodological Answer:
Standardized assays include:

  • Agar dilution : Determines minimum inhibitory concentration (MIC) against bacterial/fungal strains.
  • Microplate Alamar Blue assay : Measures metabolic inhibition in Mycobacterium tuberculosis.
    Compounds are benchmarked against tetracycline (antibacterial) and clotrimazole (antifungal) .

Advanced: How to resolve contradictions in bioactivity data across studies?

Methodological Answer:
Contradictions often arise from assay variability (e.g., cell line differences, incubation times). To mitigate:

  • Use standardized protocols (CLSI guidelines for antimicrobial testing).
  • Validate results with orthogonal assays (e.g., fluorescence-based ATP quantification vs. colony counting).
  • Perform meta-analyses of published IC50 values to identify outliers .

Structural Modification: How does introducing substituents affect pesticidal activity?

Methodological Answer:
Electron-withdrawing groups (e.g., CF3, CN) enhance electrophilicity, improving binding to pest acetylcholinesterase. For example, fluorinated pyrazolo[1,5-a]pyridines show increased insecticidal potency due to stronger π-π stacking with enzyme active sites . Structure-activity relationship (SAR) studies prioritize substituents at C3 and C7 for optimal activity .

Green Chemistry: What eco-friendly methods exist for synthesis?

Methodological Answer:

  • Meglumine catalysis : Enables one-pot MCRs under aqueous conditions, reducing solvent waste .
  • Microwave-assisted synthesis : Shortens reaction times (10–30 min vs. 24 hr) and improves energy efficiency .
  • Solvent-free mechanochemistry : Utilizes ball milling for solid-state reactions, eliminating toxic solvents .

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